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molecular formula C7H3ClFNS B142524 2-Chloro-5-fluorobenzothiazole CAS No. 154327-27-2

2-Chloro-5-fluorobenzothiazole

Cat. No. B142524
M. Wt: 187.62 g/mol
InChI Key: IHMBREJYLPBYSM-UHFFFAOYSA-N
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Patent
US05356864

Procedure details

A solution of 242 g (3.5 mol) of sodium nitrite in 440 ml of water is added dropwise with stirring to a mixture, cooled to -10° C., of 147 g (0.87 mol) of 2-amino-5-fluoro-benzothiazole, 1700 ml of conc. hydrochloric acid and 20 g of copper power and the reaction mixture is stirred at 0° C. for 60 minutes and at 50° C. for a further 60 minutes. It is then extracted with chloroform and the solvent is carefully removed by distillation from the organic phase in a water-jet vacuum. 80 g (49% of theory) of 2-chloro-5-fluoro-benzothiazole are obtained as a crystalline residue of melting point 69° C.
Quantity
242 g
Type
reactant
Reaction Step One
Name
Quantity
440 mL
Type
solvent
Reaction Step One
Quantity
147 g
Type
reactant
Reaction Step Two
Quantity
1700 mL
Type
reactant
Reaction Step Two
Name
copper
Quantity
20 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
N([O-])=O.[Na+].N[C:6]1[S:7][C:8]2[CH:14]=[CH:13][C:12]([F:15])=[CH:11][C:9]=2[N:10]=1.[ClH:16]>O.[Cu]>[Cl:16][C:6]1[S:7][C:8]2[CH:14]=[CH:13][C:12]([F:15])=[CH:11][C:9]=2[N:10]=1 |f:0.1|

Inputs

Step One
Name
Quantity
242 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
440 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
147 g
Type
reactant
Smiles
NC=1SC2=C(N1)C=C(C=C2)F
Name
Quantity
1700 mL
Type
reactant
Smiles
Cl
Name
copper
Quantity
20 g
Type
catalyst
Smiles
[Cu]

Conditions

Stirring
Type
CUSTOM
Details
with stirring to a mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture is stirred at 0° C. for 60 minutes and at 50° C. for a further 60 minutes
Duration
60 min
EXTRACTION
Type
EXTRACTION
Details
It is then extracted with chloroform
CUSTOM
Type
CUSTOM
Details
the solvent is carefully removed by distillation from the organic phase in a water-jet vacuum

Outcomes

Product
Name
Type
product
Smiles
ClC=1SC2=C(N1)C=C(C=C2)F
Measurements
Type Value Analysis
AMOUNT: MASS 80 g
YIELD: PERCENTYIELD 49%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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